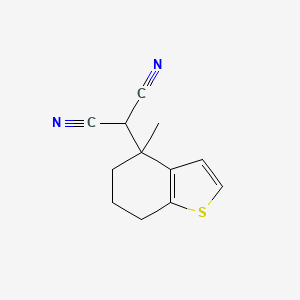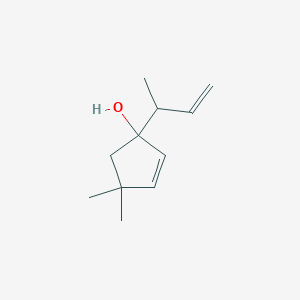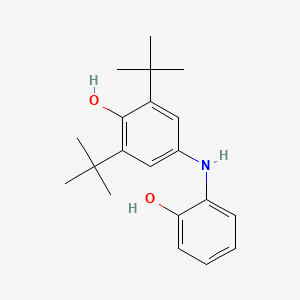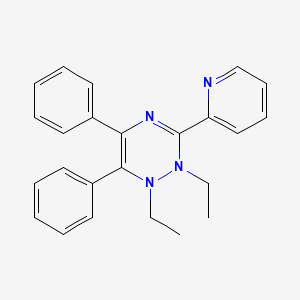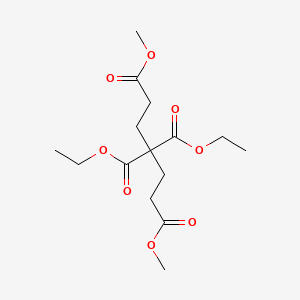
1,3,3,5-Pentanetetracarboxylic acid, 3,3-diethyl 1,5-dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,3,5-Pentanetetracarboxylic acid, 3,3-diethyl 1,5-dimethyl ester is an organic compound with the molecular formula C17H28O8. It is a tetraester derivative of pentanetetracarboxylic acid, characterized by the presence of four ester groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3,5-Pentanetetracarboxylic acid, 3,3-diethyl 1,5-dimethyl ester typically involves esterification reactions. One common method is the reaction of pentanetetracarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,3,5-Pentanetetracarboxylic acid, 3,3-diethyl 1,5-dimethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Pentanetetracarboxylic acid.
Reduction: 1,3,3,5-Pentanetetracarboxylic acid, 3,3-diethyl 1,5-dimethyl alcohol.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
1,3,3,5-Pentanetetracarboxylic acid, 3,3-diethyl 1,5-dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in esterification reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Medicine: Explored for its potential as a prodrug, where the ester groups can be hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of polymers and resins due to its multifunctional ester groups.
Mécanisme D'action
The mechanism of action of 1,3,3,5-Pentanetetracarboxylic acid, 3,3-diethyl 1,5-dimethyl ester involves the hydrolysis of its ester groups to release the corresponding carboxylic acids. These carboxylic acids can then participate in various biochemical pathways, depending on the specific application. The molecular targets and pathways involved are determined by the nature of the hydrolyzed products and their interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraethyl 1,3,3,5-pentanetetracarboxylate: Another tetraester derivative with similar reactivity.
1,3,3,5-Pentanetetracarboxylic acid, tetraethyl ester: A closely related compound with different ester groups.
Uniqueness
1,3,3,5-Pentanetetracarboxylic acid, 3,3-diethyl 1,5-dimethyl ester is unique due to its specific ester groups, which confer distinct reactivity and properties compared to other tetraester derivatives
Propriétés
Numéro CAS |
113203-28-4 |
|---|---|
Formule moléculaire |
C15H24O8 |
Poids moléculaire |
332.35 g/mol |
Nom IUPAC |
3-O,3-O-diethyl 1-O,5-O-dimethyl pentane-1,3,3,5-tetracarboxylate |
InChI |
InChI=1S/C15H24O8/c1-5-22-13(18)15(14(19)23-6-2,9-7-11(16)20-3)10-8-12(17)21-4/h5-10H2,1-4H3 |
Clé InChI |
NQXPUCNKHCSPRK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCC(=O)OC)(CCC(=O)OC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Hex-5-en-1-yl)oxy]-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole](/img/structure/B14319284.png)

![2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane](/img/structure/B14319291.png)
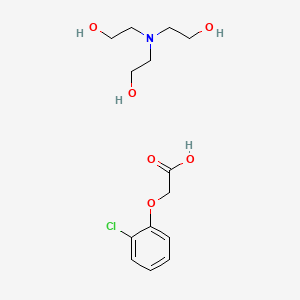
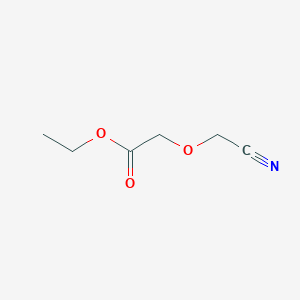
![N-(1-Phenylethyl)-2-[(phenylsulfanyl)methyl]prop-2-enamide](/img/structure/B14319309.png)
![Methyl 2-[(dimethoxyphosphoryl)oxy]buta-2,3-dienoate](/img/structure/B14319317.png)
![2,4-Pyrimidinediamine, 5-[[4-(hexyloxy)-3-methoxyphenyl]methyl]-](/img/structure/B14319322.png)
![5,7-Bis(4-chlorophenyl)-3,4-dihydro-2H-oxepino[2,3-b]pyrrol-2-one](/img/structure/B14319323.png)
